molecular formula C16H24N2O2 B5778720 N,N'-1,3-phenylenebis(3-methylbutanamide)

N,N'-1,3-phenylenebis(3-methylbutanamide)

Cat. No. B5778720
M. Wt: 276.37 g/mol
InChI Key: TZCYGQFAGUDRPL-UHFFFAOYSA-N
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Description

N,N'-1,3-phenylenebis(3-methylbutanamide) is a chemical compound that is commonly referred to as PBMB. This compound has been widely studied for its potential applications in various scientific research fields. PBMB is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

PBMB has been studied for its potential applications in various scientific research fields. One of the most promising applications of PBMB is in the field of cancer research. PBMB has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, PBMB has been shown to enhance the cytotoxicity of certain chemotherapeutic agents, making it a potential adjuvant therapy for cancer treatment.
PBMB has also been studied for its potential applications in the field of neuroscience. PBMB has been shown to enhance the release of neurotransmitters such as dopamine and serotonin, making it a potential treatment for neurological disorders such as depression and anxiety.

Mechanism of Action

The mechanism of action of PBMB is not fully understood. However, it is believed that PBMB exerts its effects by modulating the activity of certain enzymes and receptors in the body. PBMB has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
PBMB has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that PBMB inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. PBMB has also been shown to enhance the cytotoxicity of certain chemotherapeutic agents.
In addition to its effects on cancer cells, PBMB has been shown to enhance the release of neurotransmitters such as dopamine and serotonin in vitro. PBMB has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using PBMB in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, PBMB has been shown to have low toxicity in animal models, making it a relatively safe compound to work with.
One limitation of using PBMB in lab experiments is that its mechanism of action is not fully understood. Additionally, PBMB has been shown to have variable effects depending on the cell type and experimental conditions used.

Future Directions

There are a number of future directions for research on PBMB. One area of future research is to better understand the mechanism of action of PBMB. Additionally, further studies are needed to determine the optimal conditions for using PBMB as an adjuvant therapy for cancer treatment.
Another area of future research is to explore the potential applications of PBMB in the field of neuroscience. Further studies are needed to determine the optimal conditions for using PBMB as a treatment for neurological disorders such as depression and anxiety.
In conclusion, PBMB is a promising compound that has potential applications in various scientific research fields. Further research is needed to better understand its mechanism of action and to determine the optimal conditions for using PBMB in lab experiments and as a potential therapy for cancer and neurological disorders.

Synthesis Methods

PBMB can be synthesized by reacting 1,3-phenylenediamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction yields PBMB as a white crystalline solid with a yield of approximately 70%.

properties

IUPAC Name

3-methyl-N-[3-(3-methylbutanoylamino)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11(2)8-15(19)17-13-6-5-7-14(10-13)18-16(20)9-12(3)4/h5-7,10-12H,8-9H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCYGQFAGUDRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC(=CC=C1)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-benzene-1,3-diylbis(3-methylbutanamide)

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